molecular formula C17H26O3S B8764117 Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate

Cat. No. B8764117
M. Wt: 310.5 g/mol
InChI Key: XVOCEKOSQBFFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C17H26O3S and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 4-methylbenzenesulfonate

Molecular Formula

C17H26O3S

Molecular Weight

310.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H26O3S/c1-12(2)16-10-7-14(4)11-17(16)20-21(18,19)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3

InChI Key

XVOCEKOSQBFFHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.8 g (0.05 mol) DL-menthol and 11.2 g (0.1 mol) 1,4-diazabicyclo[2.2.2]octane are added to 50 mL ethyl acetate. This solution is cooled in an ice bath and 14.3 g (0.075 mol) tosyl chloride in 30 mL ethyl acetate is added dropwise over 15 mins. The ice bath is removed and the mixture is allowed to stir at room temperature for 4 days. After this time the solid precipitate is filtered and washed. The ethyl acetate filtrate and washings are then combined and washed successively with 10% HCl, saturated aq NaHCO3 and brine. The ethyl acetate is then evaporated to yield 11.5 g (74%) of menthyl-p-toluenesulfonate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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